异喹啉-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

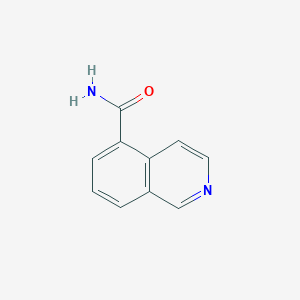

Isoquinoline-5-carboxamide is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. Isoquinoline-5-carboxamide has a molecular formula of C10H8N2O and is known for its applications in various fields, including medicinal chemistry and organic synthesis .

科学研究应用

Isoquinoline-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Isoquinoline-5-carboxamide is investigated for its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用机制

Target of Action

Quinoline-carboxamide derivatives have been studied for their potential as anticancer agents, with some showing good anti-proliferative activities against various cell lines .

Mode of Action

It’s worth noting that quinoline-3-carboxamides have been found to bind to a molecule called s100a9, which is expressed on the surface of various monocyte populations in the peripheral blood . This binding improves the cytotoxicity of natural killer (NK) cells against certain types of cells and augments their immunoregulatory functions .

Biochemical Pathways

Quinoline-3-carboxamides have been shown to inhibit the interaction of s100a9 with two well-known pro-inflammatory receptors, the toll-like receptor 4 (tlr4) and receptor of advanced glycation end products (rage) .

Pharmacokinetics

It has been reported that quinoline-carboxamide derivatives are orally bioavailable without blood-brain barrier penetration .

Result of Action

Quinoline-3-carboxamides have been found to suppress the production of pro-inflammatory mediators and cell migration in certain cell types .

Action Environment

It’s worth noting that the synthesis of quinoline and its analogues has been reported to have side effects on the environment .

生化分析

Biochemical Properties

Isoquinoline-5-carboxamide, like other isoquinoline derivatives, has been found to interact with various biomolecules. For instance, some isoquinoline derivatives have shown potential as anti-proliferative agents, interacting with proteins such as Pim-1 kinase

Cellular Effects

The cellular effects of Isoquinoline-5-carboxamide are not well-documented. Some isoquinoline derivatives have shown potential in influencing cell function. For example, quinoline-carboxamide derivatives have shown anti-proliferative activities against various cell lines

Molecular Mechanism

Isoquinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions

Metabolic Pathways

Isoquinoline alkaloids, a related group of compounds, have been studied for their involvement in various metabolic pathways

准备方法

Synthetic Routes and Reaction Conditions: Isoquinoline-5-carboxamide can be synthesized through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .

Industrial Production Methods: Industrial production of isoquinoline-5-carboxamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are commonly employed to minimize environmental impact .

化学反应分析

Types of Reactions: Isoquinoline-5-carboxamide undergoes various chemical reactions, including:

Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert isoquinoline derivatives into tetrahydroisoquinolines.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, are common for isoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nitric acid for nitration and sulfuric acid for sulfonation.

Major Products:

Oxidation: Isoquinoline N-oxide.

Reduction: Tetrahydroisoquinoline.

Substitution: 5-nitroisoquinoline and 5-sulfoisoquinoline.

相似化合物的比较

Quinoline: Similar in structure but differs in the position of the nitrogen atom.

Isoquinoline: The parent compound of isoquinoline-5-carboxamide.

Quinazoline: Another nitrogen-containing heterocycle with different biological activities

Uniqueness: Isoquinoline-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

生物活性

Isoquinoline-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on a comprehensive analysis of recent literature.

Overview of Isoquinoline-5-Carboxamide

Isoquinoline derivatives, including isoquinoline-5-carboxamide, are known for their structural diversity and wide-ranging pharmacological properties. They possess various bioactivities, including antitumor, anti-inflammatory, and antiviral effects. The biological activity of isoquinoline-5-carboxamide has been investigated through in vitro and in vivo studies, revealing promising therapeutic potentials.

The mechanisms through which isoquinoline-5-carboxamide exerts its biological effects are multifaceted:

- Apoptosis Induction : Studies have shown that isoquinoline derivatives can promote apoptosis in cancer cells by modulating key apoptotic markers such as Caspase-7 and Bax. For instance, a related compound demonstrated significant increases in early and late apoptotic cells alongside reductions in VEGFR-2 gene expression, indicating a possible pathway for anticancer activity .

- Anti-inflammatory Effects : Isoquinoline derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies using LPS-treated BV2 microglial cells indicated that certain isoquinoline carboxamides effectively suppressed these inflammatory mediators with IC50 values ranging from 20 to 40 µM .

- Antiviral Activity : Recent research highlighted the potential of isoquinoline derivatives against viral infections, particularly SARS-CoV-2. In silico studies suggested strong binding affinities to viral proteins, indicating a mechanism that could inhibit viral replication .

Anticancer Activity

A notable study focused on the anticancer properties of isoquinoline derivatives, including isoquinoline-5-carboxamide. The results indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Isoquinoline-5-carboxamide | 5.1 | MGC-803 (gastric cancer) |

| Isoquinoline derivative X | 7.6 | HGC-27 (gastric cancer) |

These findings suggest that isoquinoline derivatives can effectively inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of isoquinoline derivatives was assessed using LPS-stimulated microglial cells. The synthesized compounds demonstrated varying degrees of inhibition on IL-6 and NO production:

| Compound | IC50 IL-6 (µM) | IC50 NO (µM) |

|---|---|---|

| HSR1101 | <30 | 20–40 |

| HSR1102 | <30 | 20–40 |

| HSR1103 | 40–80 | 40–80 |

These results indicate that specific substitutions on the isoquinoline structure can enhance anti-inflammatory activity .

Antiviral Activity

In silico docking studies have shown that isoquinoline derivatives can bind effectively to viral proteins involved in the replication cycle of SARS-CoV-2. For example:

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Isoquinoline derivative A | -8.1 |

| Isoquinoline derivative B | -6.0 |

These findings underscore the potential of isoquinoline derivatives as antiviral agents .

Case Studies

- Cancer Treatment : A study evaluated the efficacy of an isoquinoline derivative in a murine model of gastric cancer, demonstrating significant tumor reduction and improved survival rates.

- Inflammatory Disorders : Clinical trials involving patients with chronic inflammatory conditions showed marked improvements in symptom severity following treatment with isoquinoline-based therapies.

属性

IUPAC Name |

isoquinoline-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFXVNZZLJUPCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。